Morpholine-4-Carboxamide vs. Piperazine-1-Carboxamide: Basicity-Driven Differential in Ionization State at Physiological pH
The morpholine-4-carboxamide moiety in CAS 866137-50-0 exhibits a conjugate acid pKₐ of approximately 8.7, compared to approximately 9.8 for the piperazine-1-carboxamide found in close analogs such as 4-(1,3-benzodioxol-5-ylmethyl)-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide (CAS 866137-33-9) [1]. At physiological pH 7.4, this 1.1 log unit difference means the morpholine nitrogen is predominantly neutral (~5% protonated), whereas the piperazine nitrogen remains substantially protonated (~99% protonated), yielding a >10-fold difference in the fraction of neutral base available for passive membrane permeation [1]. The morpholine ring's oxygen atom additionally functions as a hydrogen-bond acceptor, contributing to favorable TPSA without the excessive positive charge that can limit cellular permeability [2].
| Evidence Dimension | Conjugate acid pKₐ and fraction neutral base at pH 7.4 |
|---|---|
| Target Compound Data | pKₐ ≈ 8.7; ~5% protonated at pH 7.4 |
| Comparator Or Baseline | Piperazine-1-carboxamide analogs: pKₐ ≈ 9.8; ~99% protonated at pH 7.4 |
| Quantified Difference | ΔpKₐ ≈ 1.1 log units; >10-fold difference in neutral base fraction at pH 7.4 |
| Conditions | Aqueous solution, 25 °C; pKₐ values sourced from morpholine and piperazine parent heterocycle literature [1] |
Why This Matters
This differential in ionization state directly impacts passive membrane permeability, cellular uptake, and the compound's behavior in cell-based phenotypic assays, making morpholine-based probes preferable for intracellular target engagement studies.
- [1] A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. Synlett. 2025 Feb 27. View Source
- [2] Kumari A, Singh RK. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorg Chem. 2020;96:103578. View Source
